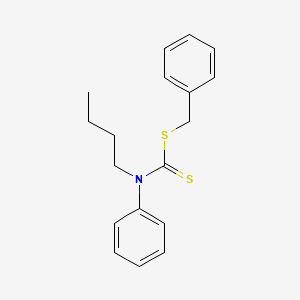
Benzyl butyl(phenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl butyl(phenyl)carbamodithioate is an organic compound with the molecular formula C18H21NS2 It belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl butyl(phenyl)carbamodithioate typically involves the reaction of benzyl chloride, butylamine, and phenyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the dithiocarbamate group. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl butyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or butyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Benzyl butyl(phenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Benzyl butyl(phenyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its effects as an enzyme inhibitor and antimicrobial agent. The compound’s interaction with molecular targets such as enzymes and metal ions is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl dithiocarbamate
- Butyl dithiocarbamate
- Phenyl dithiocarbamate
Uniqueness
Benzyl butyl(phenyl)carbamodithioate is unique due to its specific combination of benzyl, butyl, and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
62604-23-3 |
|---|---|
Molecular Formula |
C18H21NS2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
benzyl N-butyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C18H21NS2/c1-2-3-14-19(17-12-8-5-9-13-17)18(20)21-15-16-10-6-4-7-11-16/h4-13H,2-3,14-15H2,1H3 |
InChI Key |
NWUVPADYGQRNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=S)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















